chemical properties of ethyl 3-methyl-1H-pyrrole-2-carboxylate CAS 2199-59-9
chemical properties of ethyl 3-methyl-1H-pyrrole-2-carboxylate CAS 2199-59-9
An In-depth Technical Guide to Ethyl 3-methyl-1H-pyrrole-2-carboxylate (CAS 3284-47-7)
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of ethyl 3-methyl-1H-pyrrole-2-carboxylate. The pyrrole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] As a substituted pyrrole derivative, ethyl 3-methyl-1H-pyrrole-2-carboxylate serves as a valuable intermediate for the synthesis of more complex, biologically active molecules.[3] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical data, field-proven insights into its chemical behavior, and detailed experimental considerations.
Introduction and Compound Profile
The Pyrrole Scaffold: A Privileged Heterocycle
Heterocyclic compounds form the largest and most varied class of organic molecules, with a significant number of pharmaceuticals containing at least one heterocyclic ring in their structure.[1] Among these, the pyrrole ring is a five-membered aromatic heterocycle that is a fundamental component of many biologically critical molecules, including heme, chlorophyll, and vitamin B12. In drug discovery, the pyrrole framework is recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets, leading to compounds with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory activities.[2][4]
Profile of Ethyl 3-methyl-1H-pyrrole-2-carboxylate
Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a functionalized pyrrole derivative featuring a methyl group at the C3 position and an ethyl carboxylate group at the C2 position. This substitution pattern makes it an important building block in organic synthesis. The electron-withdrawing ester group modifies the reactivity of the electron-rich pyrrole ring, offering specific pathways for further functionalization. Its utility lies primarily in its role as a key intermediate for constructing more elaborate molecular architectures, particularly in the development of novel therapeutic agents.[3]
A Note on Chemical Abstract Service (CAS) Number Identification
For clarity, this guide focuses on the chemical entity Ethyl 3-methyl-1H-pyrrole-2-carboxylate . The correct and verified CAS Registry Number for this compound is 3284-47-7 .[5][6] The CAS number provided in the topic, 2199-59-9, corresponds to a different, though related, molecule: Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.[7][8][9] All data and discussion herein pertain to the named compound, CAS 3284-47-7.
Physicochemical and Computational Properties
The fundamental physical and computed properties of ethyl 3-methyl-1H-pyrrole-2-carboxylate are summarized below. These parameters are critical for predicting its behavior in various solvents, its potential for crossing biological membranes (LogP), and its general stability.
| Property | Value | Source(s) |
| CAS Number | 3284-47-7 | [5][6] |
| Molecular Formula | C₈H₁₁NO₂ | [5][6] |
| Molecular Weight | 153.18 g/mol | [5][6] |
| Appearance | White to yellow crystalline powder | [10] |
| Melting Point | 53.0 - 59.0 °C | [10] |
| SMILES | O=C(C1=C(C)C=CN1)OCC | [5] |
| InChI Key | FGILMAYWLMWCQA-UHFFFAOYSA-N | |
| Purity | ≥97-98% (typical) | [5][10] |
| Topological Polar Surface Area (TPSA) | 42.09 Ų | [5] |
| LogP (calculated) | 1.50 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bonds | 2 | [5] |
Anticipated Spectroscopic Profile
While specific spectral data for this compound is not widely published, its structure allows for the confident prediction of its key spectroscopic features based on well-established principles and data from analogous structures like ethyl pyrrole-2-carboxylate and other substituted pyrroles.[11][12][13]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum in a solvent like CDCl₃ is expected to show distinct signals:
-
A broad singlet for the N-H proton (δ ~8.5-9.5 ppm).
-
Two doublets in the aromatic region for the two C-H protons on the pyrrole ring (δ ~6.0-7.0 ppm).
-
A quartet corresponding to the -OCH₂- protons of the ethyl ester (δ ~4.2-4.4 ppm).
-
A singlet for the C3-methyl protons (δ ~2.2-2.4 ppm).
-
A triplet for the terminal -CH₃ protons of the ethyl ester (δ ~1.2-1.4 ppm).
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹³C NMR spectrum would feature eight unique carbon signals:
-
A signal for the ester carbonyl carbon (C=O) around δ 160-165 ppm.
-
Four signals for the aromatic carbons of the pyrrole ring (δ ~105-130 ppm).
-
A signal for the -OCH₂- carbon at approximately δ 60 ppm.
-
A signal for the C3-methyl carbon around δ 12-15 ppm.
-
A signal for the terminal -CH₃ carbon of the ethyl group around δ 14 ppm.
-
-
Infrared (IR) Spectroscopy : Key vibrational frequencies would include:
-
A sharp N-H stretching band around 3300-3400 cm⁻¹.
-
Aliphatic C-H stretching bands just below 3000 cm⁻¹.
-
A strong C=O stretching band for the ester at ~1680-1700 cm⁻¹.
-
C=C and C-N stretching bands for the pyrrole ring in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS) : The electron impact (EI) mass spectrum should show a molecular ion [M]⁺ peak at m/z = 153. Key fragmentation pathways would likely involve the loss of an ethoxy radical (•OCH₂CH₃) to give a fragment at m/z = 108, or the loss of ethylene (C₂H₄) via McLafferty rearrangement.
Synthesis and Chemical Reactivity
Synthetic Approaches
The synthesis of substituted pyrroles is a well-trodden area of organic chemistry.[14] For ethyl 3-methyl-1H-pyrrole-2-carboxylate, a Knorr-type pyrrole synthesis or a Paal-Knorr synthesis are highly viable strategies. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, is a straightforward approach.[2][3]
Caption: Paal-Knorr workflow for pyrrole synthesis.
Exemplary Protocol: Knorr-Type Synthesis
This protocol describes a plausible synthesis adapted from established methods for producing pyrrole-2-carboxylates. The rationale is to construct the pyrrole ring from acyclic precursors in a one-pot or sequential manner.
-
Preparation of the α-Amino-β-ketoester : Condense an α-amino ketone with a β-ketoester like ethyl acetoacetate. The choice of starting materials is crucial to ensure the final substitution pattern. For the target molecule, a derivative of alanine ester could be reacted with a dicarbonyl compound.
-
Cyclization : The intermediate from step 1 is treated with a dehydrating agent or heated under acidic or basic conditions. This promotes an intramolecular condensation between the amine and a carbonyl group, forming the five-membered ring.
-
Work-up and Purification : The reaction mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried over an anhydrous salt like MgSO₄, and concentrated under reduced pressure.
-
Final Purification : The crude product is purified using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure ethyl 3-methyl-1H-pyrrole-2-carboxylate.
Core Reactivity Profile
The chemical behavior of ethyl 3-methyl-1H-pyrrole-2-carboxylate is governed by the interplay between the electron-rich pyrrole ring, the acidic N-H proton, and the electrophilic ester group.
Caption: Key reactive sites of the target molecule.
-
N-H Acidity and N-Alkylation : The proton on the nitrogen is weakly acidic and can be removed by a suitable base (e.g., NaH). The resulting pyrrolide anion is a potent nucleophile, readily undergoing alkylation or acylation.
-
Electrophilic Aromatic Substitution : The pyrrole ring is highly activated towards electrophilic attack. The ester at C2 is an electron-withdrawing group, which deactivates the adjacent C3 position. Therefore, electrophilic substitution (e.g., halogenation, nitration, Vilsmeier-Haack formylation) is strongly directed to the C5 position.
-
Ester Group Transformations : The ethyl ester can undergo standard transformations. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to amides via aminolysis or reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Applications in Research and Drug Development
While not a commercial drug itself, ethyl 3-methyl-1H-pyrrole-2-carboxylate is a valuable starting material in medicinal chemistry. The pyrrole-2-carboxylate moiety is a recognized pharmacophore in certain classes of antibacterial agents.[15]
-
Scaffold for Library Synthesis : Its defined reactive sites allow for systematic modification at the N1, C5, and C2 (ester) positions. This makes it an ideal scaffold for generating libraries of related compounds for high-throughput screening against various biological targets.
-
Intermediate for Bioactive Molecules : Pyrrole derivatives are integral to many anticancer agents.[4] This compound can serve as a precursor for synthesizing more complex pyrrole-containing molecules that target enzymes like kinases or inhibit protein-protein interactions.
-
Probe for Structure-Activity Relationship (SAR) Studies : In drug development, understanding SAR is critical. By using this molecule as a core and systematically altering its substituents, researchers can probe the structural requirements for biological activity, leading to the optimization of lead compounds.[1]
Safety, Handling, and Storage
As a laboratory chemical, proper handling procedures are mandatory to ensure safety.
| Hazard Class | GHS Statement | Precautionary Code |
| Acute Toxicity | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/eye protection |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously |
| Respiratory Hazard | H335: May cause respiratory irritation | P261: Avoid breathing dust |
-
Handling : Use in a well-ventilated area or under a chemical fume hood.[16] Avoid generating dust.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage : Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][16] For long-term stability, it is recommended to store the compound in a tightly sealed container at 2-8°C.
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[16]
References
-
1H-Pyrrole-2-carboxylic Acid 3-Methyl Ethyl Ester. Pipzine Chemicals. [Link]
-
Specifications of Ethyl 3-methyl-1H-pyrrole-2-carboxylate. Capot Chemical. [Link]
-
1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester. NIST WebBook. [Link]
-
1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
-
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Pharmaffiliates. [Link]
-
Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]
-
Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. ResearchGate. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]
-
2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]
-
Nucleophilic and electrophilic cyclization of N-alkyne- substituted pyrrole derivatives. Beilstein Journals. [Link]
-
Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]
Sources
- 1. scitechnol.com [scitechnol.com]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 3. 1H-Pyrrole-2-carboxylic Acid 3-Methyl Ethyl Ester | Properties, Uses, Safety Data & Synthesis | Buy from China Manufacturer [pipzine-chem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. capotchem.com [capotchem.com]
- 7. 2199-59-9 | CAS DataBase [m.chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. 2199-59-9 CAS Manufactory [m.chemicalbook.com]
- 10. Ethyl 3-Methyl-1H-pyrrole-2-carboxylate | 3284-47-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 11. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid | MDPI [mdpi.com]
- 12. Ethyl pyrrole-2-carboxylate(2199-43-1) 1H NMR spectrum [chemicalbook.com]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]
- 16. fishersci.com [fishersci.com]
